2-Formylfuran-3-carboxylic acid
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Overview
Description
2-Formylfuran-3-carboxylic acid is a chemical compound with the molecular formula C6H4O4 and a molecular weight of 140.1 . It is a powder that is stored at a temperature of 4°C .
Molecular Structure Analysis
The IUPAC name for this compound is 2-formyl-3-furoic acid . The InChI code for this compound is 1S/C6H4O4/c7-3-5-4 (6 (8)9)1-2-10-5/h1-3H, (H,8,9) .
Physical and Chemical Properties Analysis
This compound is a powder that is stored at a temperature of 4°C . It has a molecular weight of 140.1 . The melting point of this compound is between 148-150°C .
Scientific Research Applications
1. Catalytic Oxidation in Industrial Manufacturing
2-Formylfuran-3-carboxylic acid plays a significant role in the catalytic oxidation of lignite to carboxylic acids, which are important chemicals in industrial manufacturing. The process involves the use of iron-based catalysts like FeCl3 and Fe2(SO4)3, which facilitate the production of various carboxylic acids including formic acid, acetic acid, and benzene carboxylic acids. This method is environmentally benign as it requires no alkali and consumes little H2SO4 (Yang et al., 2017).
2. Synthesis in Pharmaceutical and Polymer Industries
The synthesis of furan carboxylic acids, including this compound, is important in pharmaceutical and polymer industries. Dual-enzyme cascade systems have been developed for controlled synthesis from 5-hydroxymethylfurfural, achieving high yields and efficiency (Jia et al., 2019).
3. Potential in Hydrogen Energy Storage
This compound derivatives, like formic acid, have potential applications in hydrogen energy storage. Formic acid serves as a reversible source for hydrogen storage, showing promise in the development of efficient rechargeable hydrogen fuel cells (Singh et al., 2016).
4. Organic Synthesis
The compound finds use in the synthesis of 3-formylfurans, core structures of various bioactive natural products. Efficient methods involving gold(I)-catalyzed cascade reactions have been developed for this purpose, providing access to a wide range of functionalized furan cores (Wang et al., 2014).
Safety and Hazards
The safety information for 2-Formylfuran-3-carboxylic acid indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-formylfuran-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-3-5-4(6(8)9)1-2-10-5/h1-3H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPTYRBQYCIAFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708027 |
Source
|
Record name | 2-Formylfuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30708027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14757-79-0 |
Source
|
Record name | 2-Formylfuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30708027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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